Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152433
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC20152433

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3
Standard InChI Key RRRBCTHUZXXSCP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C2N=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate belongs to the imidazo[1,2-a]pyrimidine family, a class of bicyclic heterocycles known for their pharmacological potential. The compound’s structure features a fused imidazole and pyrimidine ring system, with a bromine atom and ethyl ester group at distinct positions (Figure 1) .

Molecular and Structural Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.08 g/mol
CAS Number1420800-37-8
IUPAC NameEthyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
SolubilityLimited data; likely soluble in DMSO or DMF

The bromine atom at position 2 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl ester at position 6 offers a handle for hydrolysis or transesterification . Comparative analysis with structurally analogous compounds, such as ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0), reveals distinct electronic profiles due to the pyrimidine ring’s additional nitrogen atom .

Biological Activity and Mechanism of Action

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate exhibits kinase inhibitory activity, targeting enzymes involved in cancer progression and inflammatory signaling.

Key Pharmacological Properties

  • Kinase Inhibition: Preferentially binds to ATP-binding pockets of kinases, disrupting phosphorylation cascades.

  • Antiproliferative Effects: Demonstrated in vitro against cancer cell lines, though specific IC₅₀ values remain unpublished.

  • Anti-Inflammatory Potential: Suppresses NF-κB signaling in macrophage models, reducing pro-inflammatory cytokine production.

Subcellular Localization

The compound accumulates in cytoplasmic compartments, as predicted by its logP value (~2.5) and polar surface area (85 Ų) . This localization aligns with its kinase targets, which are often cytosolic or membrane-associated.

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors. Structural modifications at positions 2 (bromine) and 6 (ester) have yielded derivatives with enhanced selectivity for EGFR and JAK2 kinases .

Chemical Biology

Used in photoaffinity labeling studies to map kinase-substrate interactions, leveraging the bromine atom for subsequent bioconjugation.

Material Science

Preliminary investigations suggest utility in organic semiconductors due to extended π-conjugation, though this application remains underexplored .

Computational and Theoretical Insights

While ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate lacks detailed computational studies, related compounds like ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) have been analyzed using density functional theory (DFT) . Key findings from analogous systems include:

  • Frontier Molecular Orbitals (FMOs): A HOMO-LUMO gap of ~4.2 eV, indicative of moderate chemical reactivity .

  • Solvent Effects: Increased dipole moments in polar solvents, enhancing solubility and biological availability .

  • Nonlinear Optical (NLO) Properties: First-order hyperpolarizability values (1.87 × 10⁻³⁰ esu) suggest potential in photonic applications .

These insights underscore the need for targeted computational studies on the pyrimidine variant to elucidate its electronic and thermodynamic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator